1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline
Overview
Description
1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a toluene-4-sulfonyl group attached to a tetrahydroquinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline typically involves the reaction of tetrahydroquinoxaline with toluene-4-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride produced during the reaction . The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and bases may also be adjusted to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring of the toluene-4-sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The tetrahydroquinoxaline ring may also interact with nucleic acids or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Toluenesulfonyl chloride: A related compound used in similar synthetic applications.
Toluene-4-sulfonic acid: Another sulfonyl-containing compound with different reactivity and applications.
Sulfonamides: A broader class of compounds with similar functional groups but varying structures and properties.
Uniqueness
1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline is unique due to its specific combination of a sulfonyl group and a tetrahydroquinoxaline ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-2,3-dihydro-1H-quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-12-6-8-13(9-7-12)20(18,19)17-11-10-16-14-4-2-3-5-15(14)17/h2-9,16H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBXBLJLRGWWOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587574 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5761-64-8 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.